Heptafluoro-2,3,3-trichlorobutane

Chlorofluorocarbon Thermophysical Properties Solvent Selection

Heptafluoro-2,3,3-trichlorobutane (CAS 335-44-4), also known as 2,2,3-trichloroheptafluorobutane or CFC-317mab, is a fully halogenated C4 chlorofluorocarbon with the molecular formula C4Cl3F7 and a molecular weight of 287.39 g/mol. At ambient conditions, it exists as a colorless, dense liquid (1.748 g/mL at 25°C) with a boiling point of 98°C.

Molecular Formula C4Cl3F7
Molecular Weight 287.39 g/mol
CAS No. 335-44-4
Cat. No. B1294285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptafluoro-2,3,3-trichlorobutane
CAS335-44-4
Molecular FormulaC4Cl3F7
Molecular Weight287.39 g/mol
Structural Identifiers
SMILESC(C(C(F)(F)F)(Cl)Cl)(C(F)(F)F)(F)Cl
InChIInChI=1S/C4Cl3F7/c5-1(6,3(9,10)11)2(7,8)4(12,13)14
InChIKeyZPGMWBFCBUKITA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Heptafluoro-2,3,3-trichlorobutane (CAS 335-44-4): A High-Density Chlorofluorocarbon for Precision Industrial and Nuclear Applications


Heptafluoro-2,3,3-trichlorobutane (CAS 335-44-4), also known as 2,2,3-trichloroheptafluorobutane or CFC-317mab, is a fully halogenated C4 chlorofluorocarbon with the molecular formula C4Cl3F7 and a molecular weight of 287.39 g/mol [1]. At ambient conditions, it exists as a colorless, dense liquid (1.748 g/mL at 25°C) with a boiling point of 98°C [1][2]. Its unique substitution pattern, featuring both chlorine and fluorine atoms on a butane backbone, imparts a distinctive combination of thermal stability, low volatility relative to lighter CFCs, and intermediate density that positions it between common industrial solvents and heavier perfluorinated compounds .

Why Heptafluoro-2,3,3-trichlorobutane Cannot Be Directly Substituted by Other CFCs or HFCs in Critical Processes


Chlorofluorocarbons (CFCs) and hydrofluorocarbons (HFCs) are often treated as interchangeable commodity solvents, but the specific halogenation pattern of Heptafluoro-2,3,3-trichlorobutane yields a physicochemical profile that diverges sharply from common alternatives. Unlike lighter CFCs such as CFC-113 (boiling point 47.7°C), this compound remains a liquid at elevated process temperatures, enabling atmospheric-pressure operations that would require pressurization with more volatile analogs [1]. Conversely, its density and boiling point fall between those of perfluorinated cycloalkanes (e.g., perfluorodimethylcyclohexane) and common refrigerants, creating a unique operational window for buoyancy-driven separations and heat transfer [2]. Furthermore, historical nuclear processing literature identifies its specific azeotropic behavior with perfluorodimethylcyclohexane and compatibility with uranium hexafluoride systems—characteristics that are not generalizable to the broader CFC class [3]. Substitution without rigorous requalification risks phase equilibria failure, separation inefficiency, and process safety excursions.

Quantitative Differentiation of Heptafluoro-2,3,3-trichlorobutane Against Leading Chlorofluorocarbon Analogs


Elevated Boiling Point Expands Liquid-Phase Operational Window Relative to CFC-113

Heptafluoro-2,3,3-trichlorobutane exhibits a normal boiling point of 98°C , which is 50.3°C higher than that of the widely used industrial solvent CFC-113 (1,1,2-trichloro-1,2,2-trifluoroethane) at 47.7°C [1]. This substantial difference enables liquid-phase processing at temperatures up to 98°C without pressurization, whereas systems designed for CFC-113 would require pressure containment to remain liquid above 48°C. The higher boiling point is a direct consequence of the compound's larger molecular weight (287.39 g/mol vs. 187.38 g/mol for CFC-113) and enhanced intermolecular forces arising from the butane backbone with seven fluorine and three chlorine substituents.

Chlorofluorocarbon Thermophysical Properties Solvent Selection

Intermediate Liquid Density Enables Unique Phase Separation and Buoyancy-Driven Applications

At 25°C, Heptafluoro-2,3,3-trichlorobutane has a liquid density of 1.748 g/mL . This value positions it between the common industrial solvent CFC-113 (density 1.549 g/mL at 20°C) [1] and the heavier perfluorinated cycloalkane perfluoro-1,2-dimethylcyclohexane (density 1.861 g/mL at 25°C) [2]. The 0.199 g/mL increase over CFC-113 provides enhanced gravitational settling and centrifugal separation of particulates and immiscible fluids. Conversely, the 0.113 g/mL deficit relative to perfluorodimethylcyclohexane allows the compound to act as a lower-density phase in multi-component liquid-liquid extraction systems involving the heaviest perfluorocarbons.

Density Phase Separation Perfluorinated Compounds

Higher Latent Heat of Vaporization Delivers Enhanced Refrigeration Efficiency Compared to CFC-113

Experimental calorimetric data from the Oak Ridge Gaseous Diffusion Plant established the heat of vaporization for 2,2,3-trichloroheptafluorobutane as 8207 cal/mol at 60°C [1]. This value (34.3 kJ/mol) is approximately 21% higher than the heat of vaporization of CFC-113, which is reported as 151 J/g (28.3 kJ/mol at its boiling point) [2]. The higher latent heat indicates that more thermal energy is absorbed per mole during evaporation, translating to a proportionally greater cooling effect for a given molar flow rate in a vapor-compression refrigeration cycle. This thermodynamic advantage is directly attributable to the compound's higher molecular weight and stronger intermolecular interactions conferred by the butane backbone and halogen substitution pattern.

Heat of Vaporization Refrigeration Thermodynamic Efficiency

Demonstrated Azeotropic Behavior and UF₆ Compatibility in Nuclear Fuel Cycle Processing

Declassified technical reports from the Oak Ridge Gaseous Diffusion Plant document the specific phase behavior of 2,2,3-trichloroheptafluorobutane in binary systems relevant to uranium enrichment. The compound forms an azeotropic combination with perfluorodimethylcyclohexane (C-816), and exploratory distillation studies demonstrated the separability of uranium hexafluoride (UF₆) from both pure 2,2,3-trichloroheptafluorobutane and from its azeotropic mixture with C-816 [1]. Additionally, the density, solubility, and phase relations of the entire UF₆–2,2,3-trichloroheptafluorobutane system have been experimentally mapped [2]. This level of process-specific characterization is not available for other halogenated solvents and directly validates the compound's unique suitability for UF₆ handling, recovery, and purification operations.

Uranium Hexafluoride Azeotropic Distillation Nuclear Fuel Cycle

Precision Application Scenarios Where Heptafluoro-2,3,3-trichlorobutane Delivers Quantifiable Process Advantages


High-Temperature Precision Cleaning and Vapor Degreasing

The 98°C boiling point of Heptafluoro-2,3,3-trichlorobutane enables vapor degreasing and precision cleaning of electronic components, optical assemblies, and aerospace hardware at temperatures that exceed the operational ceiling of CFC-113 (47.7°C) . This higher temperature accelerates contaminant dissolution, improves the removal of high-melting waxes and heavy greases, and ensures complete evaporation without residual film formation. The compound's intermediate density (1.748 g/mL) also aids in displacing water and particulates during immersion cleaning cycles.

Specialized Refrigerant and Heat Transfer Fluid

The 21% higher heat of vaporization (8207 cal/mol at 60°C) relative to CFC-113 [1] makes this compound a compelling candidate for compact, high-efficiency vapor-compression refrigeration loops and two-phase heat transfer systems. It is particularly suited for applications requiring a liquid-phase working fluid at temperatures up to 95°C without pressurization, a regime where many alternative CFCs and HFCs would require costly pressure-rated containment.

Uranium Hexafluoride Separation and Recovery in Nuclear Fuel Cycle

The documented azeotropic behavior with perfluorodimethylcyclohexane and validated separability from UF₆ by distillation [2] position Heptafluoro-2,3,3-trichlorobutane as a historically qualified process fluid for uranium enrichment and fuel reprocessing operations. Its well-characterized phase behavior in UF₆ systems allows for predictable recovery of valuable uranium hexafluoride from process streams, a capability that cannot be assumed for uncharacterized halogenated solvent substitutes.

Research-Grade Solvent for Halogenated Compound Synthesis and Density Gradient Media

In laboratory research, the combination of a 98°C boiling point, 1.748 g/mL density, and high chemical stability under inert conditions makes Heptafluoro-2,3,3-trichlorobutane a valuable reaction medium for fluorination chemistry and organometallic syntheses requiring non-coordinating, high-density solvents. Its density also enables its use as a density gradient layer in centrifugation protocols for separating fluorinated polymers, fullerenes, and other high-density materials that are difficult to partition in conventional organic solvents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Heptafluoro-2,3,3-trichlorobutane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.